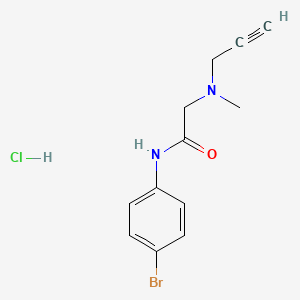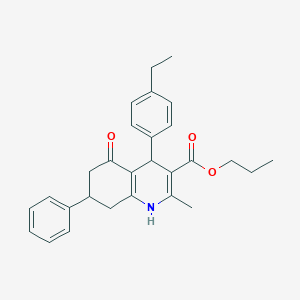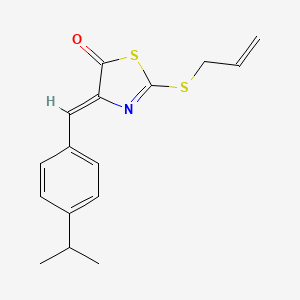
N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride, commonly known as BRD-K4477, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mechanism of Action
BRD-K4477 selectively binds to the bromodomains of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins, which prevents the interaction of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins with acetylated histones. This leads to the inhibition of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride protein-mediated transcriptional activation, which ultimately results in the downregulation of gene expression. The mechanism of action of BRD-K4477 has been extensively studied using biochemical and biophysical techniques.
Biochemical and Physiological Effects:
BRD-K4477 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that BRD-K4477 has anti-tumor activity in several animal models of cancer. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, BRD-K4477 has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
BRD-K4477 has several advantages for lab experiments. The compound is highly selective for the N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride family of proteins, which makes it a valuable tool for studying the role of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins in various biological processes. Additionally, BRD-K4477 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of BRD-K4477 in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the compound has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BRD-K4477. One area of research is the development of more potent and selective N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride inhibitors. Additionally, the therapeutic potential of BRD-K4477 in other diseases, such as neurological disorders, is an area of active research. Finally, the combination of N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, is an area of research that has shown promise in preclinical studies.
Conclusion:
In conclusion, BRD-K4477 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound selectively inhibits the N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride family of proteins, which are involved in the regulation of gene expression. BRD-K4477 has several biochemical and physiological effects, including anti-tumor and anti-inflammatory activity. The compound has advantages and limitations for lab experiments, and there are several future directions for research on BRD-K4477.
Synthesis Methods
The synthesis of BRD-K4477 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the reaction of 4-bromoaniline with methyl propargyl amine to form N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide. This intermediate is then treated with hydrochloric acid to obtain the final product, BRD-K4477 hydrochloride. The synthesis of BRD-K4477 has been described in detail in several research papers.
Scientific Research Applications
BRD-K4477 has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride family of proteins, which are involved in the regulation of gene expression. N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-2-propyn-1-ylglycinamide hydrochloride proteins have been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, BRD-K4477 has been studied as a potential therapeutic agent for these diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c1-3-8-15(2)9-12(16)14-11-6-4-10(13)5-7-11;/h1,4-7H,8-9H2,2H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYMEQOWRHQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)

![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)